

A Technical Guide to Methyl 4-hydroxy-3,5-dimethylbenzoate

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Compound of Interest

Compound Name: *Methyl 4-hydroxy-3,5-dimethylbenzoate*

Cat. No.: *B042476*

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Methyl 4-hydroxy-3,5-dimethylbenzoate**, a key chemical intermediate. It covers its physicochemical properties, a detailed experimental protocol for its synthesis, and its applications within the fields of chemical research and drug development.

Chemical and Physical Properties

Methyl 4-hydroxy-3,5-dimethylbenzoate is an aromatic ester. Its core structure consists of a benzene ring substituted with a methyl ester group, a hydroxyl group, and two methyl groups. These features make it a valuable building block in organic synthesis.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	180.20 g/mol	[1][2][3]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[1][3][4]
CAS Number	34137-14-9	[1][2][4]
Physical Form	Solid	[1]
Purity	Typically ≥95%	[1]
Synonyms	Methyl 3,5-dimethyl-4-hydroxybenzoate, 4-hydroxy-3,5-dimethyl-benzoic acid methyl ester	[1][3]
InChI Key	SYMCPKCSVQELBJ-UHFFFAOYSA-N	[1]

Experimental Protocols: Synthesis

The synthesis of **Methyl 4-hydroxy-3,5-dimethylbenzoate** is typically achieved through the Fischer esterification of its corresponding carboxylic acid, 4-hydroxy-3,5-dimethylbenzoic acid. This standard procedure involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Objective: To synthesize **Methyl 4-hydroxy-3,5-dimethylbenzoate** from 4-hydroxy-3,5-dimethylbenzoic acid.

Materials:

- 4-hydroxy-3,5-dimethylbenzoic acid
- Methanol (dry)
- Concentrated Sulfuric Acid (H₂SO₄)
- Sodium Bicarbonate (NaHCO₃) solution (saturated)

- Diethyl ether
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 4-hydroxy-3,5-dimethylbenzoic acid in an excess of dry methanol.
- **Catalysis:** Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water and extract the product with diethyl ether.
- **Neutralization:** Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- **Drying and Evaporation:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The resulting crude product can be further purified by recrystallization or column chromatography to yield pure **Methyl 4-hydroxy-3,5-dimethylbenzoate**.

Applications in Research and Drug Development

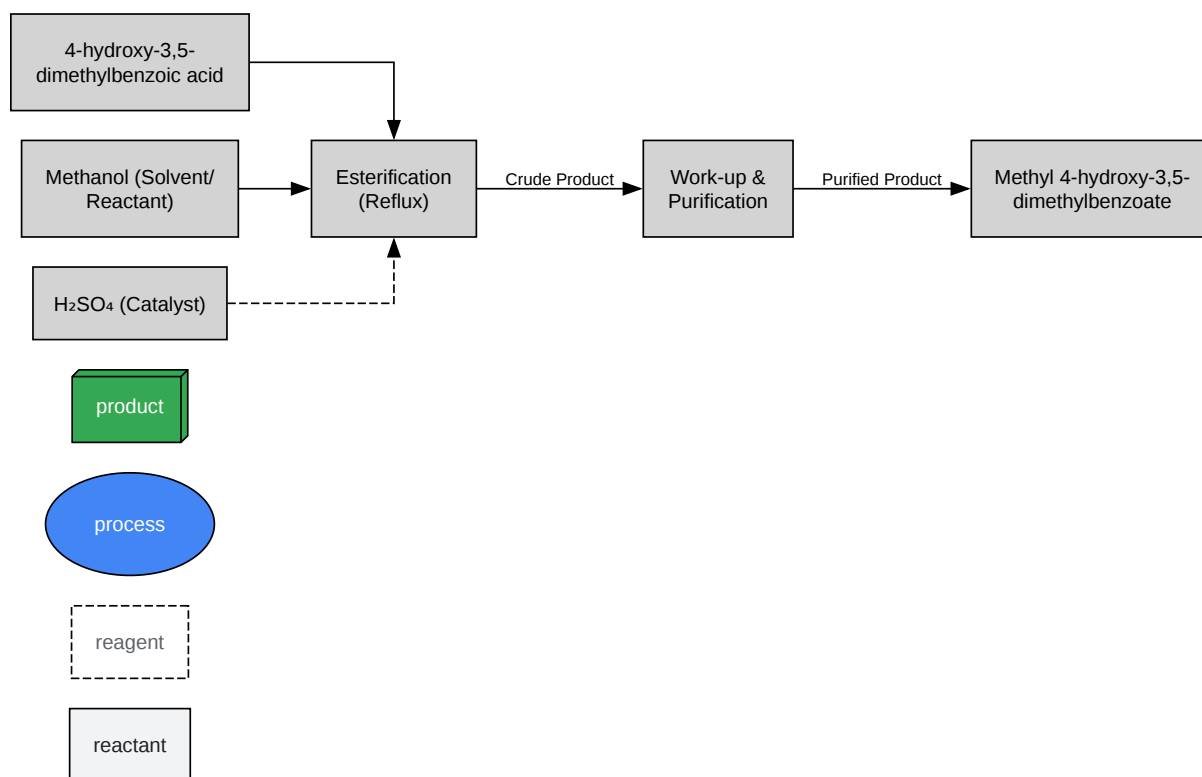
Methyl 4-hydroxy-3,5-dimethylbenzoate serves as a versatile intermediate in organic synthesis. The presence of multiple functional groups—a hydroxyl, an ester, and two methyl groups—allows for a variety of chemical transformations.

In the context of drug discovery, the structural motif of a substituted benzene ring is a common scaffold. The two methyl groups on the ring can be considered "magic methyls," a term used in medicinal chemistry to describe the often profound and beneficial impact of adding a methyl group on a molecule's pharmacodynamic and pharmacokinetic properties.^[5] This effect can enhance binding affinity to a target protein by filling a hydrophobic pocket or can improve metabolic stability.^[5]

While specific signaling pathways directly modulated by this compound are not extensively documented, its structural analogs have been investigated. For instance, related phenolic compounds are studied for their antioxidant properties. Furthermore, similar structures, such as 3,5-Dimethyl-4-hydroxybenzonitrile, are recognized as key intermediates in the synthesis of antiviral drugs, including those targeting HIV replication.^[6] This highlights the potential of the 4-hydroxy-3,5-dimethylphenyl moiety as a pharmacophore in the development of new therapeutic agents.

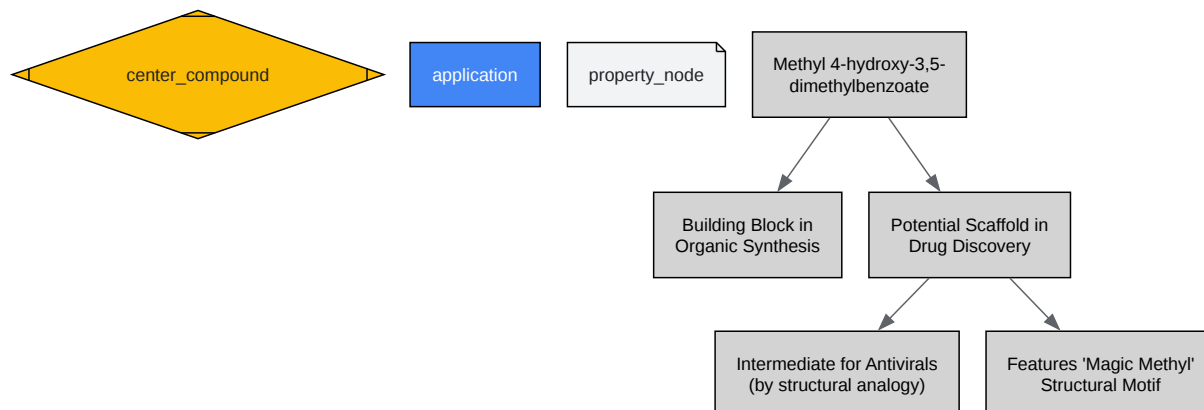
Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the synthesis and application of **Methyl 4-hydroxy-3,5-dimethylbenzoate**.



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Caption: Fischer esterification workflow for the synthesis of **Methyl 4-hydroxy-3,5-dimethylbenzoate**.



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Caption: Role of the compound in chemical synthesis and drug discovery.

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